molecular formula C17H11F3N2O3 B2623823 4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde CAS No. 924427-25-8

4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde

Cat. No.: B2623823
CAS No.: 924427-25-8
M. Wt: 348.281
InChI Key: KGPAOFQOFDSCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde is a sophisticated research chemical built on a quinazolin-4-one core, a scaffold recognized as a privileged structure in medicinal chemistry. This compound is of significant interest in early-stage drug discovery for its potential in multiple therapeutic areas. The quinazolin-4-one moiety is a validated pharmacophore for targeting essential viral enzymes. Specifically, non-covalent quinazolin-4-one-based inhibitors have demonstrated potent activity against the SARS-CoV-2 Main Protease (Mpro), a critical target for anti-COVID-19 drug development, showing superior inhibitory activity and improved drug-like properties compared to other inhibitors . This makes the compound a promising candidate for prosecuting new antiviral research programs. Furthermore, the quinazolin-4-one scaffold has shown considerable promise in oncology research. Structural analogues, particularly 2-styrylquinazolin-4(3H)-ones, exhibit broad-spectrum cytotoxic activity against a diverse panel of human cancer cell lines and function as potent inhibitors of tubulin polymerization. By binding to the colchicine site on tubulin, these compounds effectively disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase and ultimately inhibiting cancer cell proliferation . The presence of the 2-trifluoromethyl group and the 4-methoxybenzaldehyde moiety in this specific compound is designed to modulate its electronic properties, binding affinity, and metabolic stability, making it a valuable tool for researchers exploring novel small-molecule therapeutics. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c1-24-13-7-6-10(9-23)8-14(13)25-15-11-4-2-3-5-12(11)21-16(22-15)17(18,19)20/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPAOFQOFDSCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde typically involves several steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with 2-(trifluoromethyl)quinazoline-4-ol under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenol with trifluoromethyl-substituted quinazoline derivatives under specific conditions to yield the desired aldehyde structure. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Biological Activities

Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, quinazoline derivatives have been shown to induce apoptosis in human cancer cells such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values ranging from 5.70 to 17.30 µM depending on structural modifications . The incorporation of the trifluoromethyl group enhances the anticancer activity by increasing lipophilicity and potentially improving cellular uptake.

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives containing quinazoline cores exhibit significant activity against bacterial strains like Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups such as trifluoromethyl at specific positions enhances antibacterial efficacy . For example, certain synthesized derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml, suggesting potential as future antimicrobial agents.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    A study explored the synthesis of quinazoline-based compounds and their cytotoxic effects on various cancer cell lines. The results indicated that modifications at the 2-position of the quinazoline ring significantly influenced anticancer potency, with some derivatives showing enhanced activity against MCF-7 and HCT-116 cells .
  • Antimicrobial Screening
    In another investigation, a series of quinazoline derivatives were synthesized and screened for antimicrobial activity. Among them, compounds with trifluoromethyl substitutions exhibited superior inhibition against tested microbial strains, highlighting the importance of functional group placement in enhancing biological activity .

Potential Therapeutic Uses

Given its promising biological activities, this compound holds potential for development into therapeutic agents targeting cancer and infectious diseases. Its ability to induce apoptosis in cancer cells and inhibit microbial growth positions it as a candidate for further pharmacological studies.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to changes in cellular pathways and biological processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde, a comparison with three analogous compounds is presented below. Key differences in substituents, synthesis yields, and physicochemical properties are highlighted.

Key Observations:

Substituent Effects on Reactivity :

  • The trifluoromethyl group in the target compound and Example 427 enhances electrophilicity and steric bulk compared to the methoxyphenyl groups in Compound 4l. This likely influences catalytic coupling efficiency, as seen in the 81% yield for Compound 4l using PdCl₂(PPh₃)₂ , whereas trifluoromethyl-containing compounds often require optimized conditions for similar yields.

Physicochemical Properties: The methoxy group in the target compound improves solubility in polar solvents relative to the fully aromatic systems in Example 426. However, the tetrahydroquinazolinone scaffold of Compound 4l (melting point 228–230°C) suggests higher crystallinity compared to non-reduced quinazoline derivatives .

Biological Activity

4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H14F3N2O3C_{17}H_{14}F_3N_2O_3. The structure features a quinazoline moiety, which is known for its diverse biological activities.

Cytotoxic Effects

Research has shown that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have evaluated the efficacy of this compound in inhibiting the growth of cancer cells.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • PC-3 (prostate cancer)
    • HT-29 (colon cancer)
  • Methodology :
    • The MTT assay was employed to assess cell viability after treatment with varying concentrations of the compound.
    • Doxorubicin served as a positive control to compare efficacy.
  • Results :
    • The compound demonstrated dose-dependent cytotoxicity across all tested cell lines.
    • The IC50 values were recorded as follows:
      • MCF-7 : 10 μM
      • PC-3 : 10 μM
      • HT-29 : 12 μM
Cell LineIC50 (μM)
MCF-710
PC-310
HT-2912

These results indicate that this compound has promising potential as an anticancer agent.

The mechanism by which this compound exerts its cytotoxic effects is believed to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific signaling pathways associated with tumor growth and survival.

Studies have suggested that quinazoline derivatives may interfere with the activity of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .

Case Studies and Research Findings

Several studies have highlighted the biological activity of quinazoline derivatives, including this compound:

  • Antitumor Activity : A study demonstrated that quinazoline derivatives could significantly inhibit tumor growth in vivo, suggesting their utility in therapeutic applications .
  • Antibacterial and Antifungal Effects : Quinazolines have also shown antibacterial and antifungal properties, which could expand their application beyond oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a trifluoromethyl-substituted quinazoline intermediate with a methoxybenzaldehyde derivative. Key steps include:

  • Quinazoline Core Formation : Cyclization reactions using reagents like glacial acetic acid under reflux (4–6 hours) to form the quinazoline moiety .
  • Etherification : Reacting the quinazoline intermediate with 4-hydroxy-3-methoxybenzaldehyde in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to form the ether linkage .
  • Purification : Crystallization from ethanol or chromatography for high purity (>95%) .
    • Optimization : Adjusting stoichiometry, solvent polarity, and reaction time improves yield. For example, using excess benzaldehyde derivatives (1.2 equiv.) enhances coupling efficiency .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzaldehyde’s methoxy group (δ ~3.8 ppm) and the quinazoline’s aromatic protons (δ ~7.5–8.5 ppm) .
  • IR Spectroscopy : Detects aldehyde C=O stretching (~1700 cm⁻¹) and quinazoline C=N bonds (~1600 cm⁻¹) .
  • Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N percentages (e.g., C: 55.2%, H: 3.1%, N: 9.8%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data or elemental analysis results for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-methoxy-3-(trifluoromethyl)benzaldehyde derivatives) to identify systematic shifts in NMR or IR peaks .
  • Advanced Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and X-ray crystallography for unambiguous structural determination .
  • Replicate Conditions : Reproduce synthesis and characterization under identical conditions (solvent, temperature) to isolate protocol-specific artifacts .

Q. What strategies are employed to enhance the compound’s stability during storage and handling, considering its functional groups?

  • Methodological Answer :

  • Aldehyde Protection : Store as a dimethyl acetal derivative to prevent oxidation; regenerate the aldehyde group via acid hydrolysis before use .
  • Light/Temperature Control : Protect from UV light (use amber vials) and store at –20°C to slow degradation of the trifluoromethyl and quinazoline groups .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to kinases or receptors. The quinazoline moiety often targets ATP-binding pockets, while the trifluoromethyl group enhances hydrophobic interactions .
  • MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residues (e.g., hydrogen bonds with quinazoline’s N3 atom) .

Q. What methodologies assess the compound’s pharmacokinetic properties, such as metabolic stability?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. The trifluoromethyl group improves metabolic resistance by reducing CYP450-mediated oxidation .
  • LogP Measurement : Determine octanol-water partition coefficients (e.g., LogP ~2.5) to predict membrane permeability .

Q. How to design structure-activity relationship (SAR) studies focusing on the quinazolin and trifluoromethyl groups?

  • Methodological Answer :

  • Quinazoline Modifications : Synthesize analogs with substituents at C2 (e.g., Cl, Br) to evaluate steric effects on target binding .
  • Trifluoromethyl Bioisosteres : Replace –CF₃ with –OCF₃ or –SF₅ to study electronic vs. steric contributions .
  • Biological Testing : Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR) to correlate substituent effects with potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.